Dimethyl 3-methoxypent-2-enedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-methoxypent-2-enedioate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxypent-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxypent-2-enedioic acid.
Reduction: Formation of 3-methoxypent-2-enediol.
Substitution: Formation of various substituted pentenedioates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-methoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3-methoxypent-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-methylpent-2-enedioate: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 2-methoxypropene-1,3-dicarboxylate: Another ester derivative with a different carbon skeleton.
Uniqueness
Dimethyl 3-methoxypent-2-enedioate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C8H12O5 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 3-methoxypent-2-enedioate |
InChI |
InChI=1S/C8H12O5/c1-11-6(4-7(9)12-2)5-8(10)13-3/h4H,5H2,1-3H3 |
InChI Key |
XDJSMNMYQUPOSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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